Methoxy Montelukast
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Overview
Description
Methoxy Montelukast is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. Montelukast works by blocking the action of leukotriene D4 in the lungs, leading to decreased inflammation and relaxation of smooth muscle . This compound retains these properties but has been modified to include a methoxy group, potentially altering its pharmacokinetic and pharmacodynamic profile.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methoxy Montelukast involves several key steps:
Generation of Dilithium Dianion: The process begins with the generation of the dilithium dianion of 1-(mercaptomethyl)cyclopropaneacetic acid by reacting it with alkyl lithium.
Final Conversion: The resulting product is further converted to this compound through a series of purification steps.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale generation of intermediates and coupling reactions in industrial reactors.
Purification: Extensive purification steps, including crystallization and chromatography, to ensure high purity of the final product.
Quality Control: Rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions: Methoxy Montelukast undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Methoxy Montelukast has several scientific research applications:
Chemistry: Used as a model compound to study the effects of methoxy substitution on pharmacokinetics and pharmacodynamics.
Biology: Investigated for its potential effects on leukotriene pathways and inflammation.
Medicine: Explored as a potential therapeutic agent for asthma, allergic rhinitis, and other inflammatory conditions.
Industry: Used in the development of new drug formulations and delivery systems
Mechanism of Action
Methoxy Montelukast exerts its effects by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptor 1 (CysLT1) in the lungs. This leads to decreased inflammation, reduced mucus production, and relaxation of smooth muscle. The methoxy group may enhance its binding affinity or alter its metabolic stability, potentially improving its therapeutic profile .
Comparison with Similar Compounds
Montelukast: The parent compound, widely used for asthma and allergic rhinitis.
Zafirlukast: Another leukotriene receptor antagonist with similar therapeutic uses.
Pranlukast: A leukotriene receptor antagonist used primarily in Japan for asthma.
Uniqueness: Methoxy Montelukast is unique due to the presence of the methoxy group, which may enhance its pharmacokinetic and pharmacodynamic properties compared to its parent compound, Montelukast .
Biological Activity
Methoxy Montelukast is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This article explores the biological activity of this compound, focusing on its pharmacological effects, metabolic pathways, clinical efficacy, and potential adverse effects.
This compound functions by selectively inhibiting the cysteinyl leukotriene receptors (CysLT1), which are involved in the inflammatory response associated with asthma and allergic reactions. By blocking these receptors, this compound reduces bronchoconstriction, airway edema, and mucus secretion, contributing to improved respiratory function in asthmatic patients .
Pharmacokinetics and Metabolism
The pharmacokinetics of this compound are similar to those of its parent compound, Montelukast. Key pharmacokinetic properties include:
- Absorption : Rapid absorption post-oral administration with peak plasma concentrations reached within 3-4 hours.
- Bioavailability : Approximately 64% for Montelukast, with this compound expected to exhibit comparable bioavailability.
- Protein Binding : High binding affinity (approximately 99%) to plasma proteins.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4, which play significant roles in the oxidative metabolism of both this compound and Montelukast .
Asthma Management
Numerous studies have demonstrated the efficacy of this compound in asthma control. A meta-analysis indicated that leukotriene receptor antagonists like this compound significantly reduce asthma exacerbations and improve lung function parameters such as FEV1 (Forced Expiratory Volume in 1 second) and peak expiratory flow rates .
Parameter | Effect of this compound |
---|---|
Asthma Exacerbations | Significant reduction |
FEV1 Improvement | Increased values |
Use of Rescue Medications | Decreased frequency |
Allergic Rhinitis
This compound has also shown promise in treating allergic rhinitis. It effectively alleviates symptoms such as nasal congestion, sneezing, and itching by inhibiting leukotriene-mediated inflammation in nasal tissues .
Adverse Effects
While this compound is generally well-tolerated, there are concerns regarding potential adverse effects. Notably, neuropsychiatric events have been reported, including anxiety, depression, and sleep disturbances. A nationwide cohort study indicated a statistically significant association between this compound use and increased risk of neuropsychiatric medication prescriptions among younger patients .
Adverse Effect | Incidence Rate |
---|---|
Neuropsychiatric Events | Increased risk in younger adults |
Hepatotoxicity | Rare but noted |
Allergic Reactions | Occasional reports |
Case Studies
Several clinical case studies have highlighted the effectiveness and safety profile of this compound:
- Asthma Control in Children : A study involving children with persistent asthma showed that those treated with this compound experienced a significant reduction in wheezing episodes compared to those receiving placebo treatment.
- Post-Bronchiolitis Wheezing : In a randomized controlled trial, infants treated with this compound after bronchiolitis exhibited fewer recurrent wheezing episodes over a follow-up period of 12 months compared to controls .
Properties
CAS No. |
1351973-25-5 |
---|---|
Molecular Formula |
C₃₆H₃₈ClNO₃S |
Molecular Weight |
600.21 |
Synonyms |
(R,E)-2-(1-(((1-(3-(2-(7-Chloroquinolin-2-yl)vinyl)phenyl)-3-(2-(2-methoxy-d3-propan-2-yl)phenyl)propyl)thio)methyl)cyclopropyl)acetic Acid |
Origin of Product |
United States |
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